Ethyl 2-methylquinoline-3-carboxylate chemical structure and properties
Ethyl 2-methylquinoline-3-carboxylate chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Ethyl 2-methylquinoline-3-carboxylate, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
Ethyl 2-methylquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline class.[1] Its structure consists of a quinoline core, which is a fused bicyclic system of a benzene ring and a pyridine ring. This core is substituted with a methyl group at position 2 and an ethyl carboxylate group at position 3.
Molecular Structure:
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | ethyl 2-methylquinoline-3-carboxylate[1] |
| CAS Number | 15785-08-7[1] |
| Molecular Formula | C₁₃H₁₃NO₂[2] |
| Molecular Weight | 215.25 g/mol [1][2] |
| SMILES | CCOC(=O)C1=CC2=CC=CC=C2N=C1C[1] |
| InChI | InChI=1S/C13H13NO2/c1-3-16-13(15)11-8-10-6-4-5-7-12(10)14-9(11)2/h4-8H,3H2,1-2H3[1] |
| Synonyms | 2-Methyl-quinoline-3-carboxylic acid ethyl ester, Ethyl 2-methyl-3-quinolinecarboxylate, 3-Quinolinecarboxylic acid, 2-methyl-, ethyl ester[3] |
Physicochemical and Spectroscopic Properties
The compound is a light yellow to yellow solid with a purity of ≥95%.[2] While some physicochemical data are readily available, experimental values for properties like melting and boiling points are not consistently reported in public databases.
Table 2: Physicochemical Properties
| Property | Value |
| Physical State | Light yellow to yellow solid[2] |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
| pKa | Not available |
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR | (300 MHz, CDCl₃) δ 8.76 (s, 1H), 8.06 (d, 1H, J = 8.4 Hz), 7.89 (d, 1H, J = 7.8 Hz), 7.80 (t, 1H, J = 8.1 Hz), 7.56 (t, 1H, J = 7.5 Hz), 4.46 (q, 2H, J = 7.2 Hz), 3.01 (s, 3H), 1.48 (t, 3H, J = 7.2 Hz)[4] |
| ¹³C NMR | Spectral data available[1] |
| Infrared (IR) | Spectral data available[1] |
| Mass Spectrometry (MS) | Spectral data available[1][5] |
Synthesis
A general procedure for the synthesis of quinoline-3-carboxylic acid ethyl esters has been reported, which can be adapted for the synthesis of the title compound. The following workflow illustrates a plausible synthetic route.
Caption: General synthesis workflow for quinoline-3-carboxylates.
Experimental Protocol: General Synthesis of Quinolines
The following is a general procedure for the synthesis of benzylic azides, which are precursors for the synthesis of quinoline compounds. This can be adapted for the specific synthesis of Ethyl 2-methylquinoline-3-carboxylate.
Synthesis of Benzylic Azides:
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To a solution of benzyl alcohol (1.0 equiv) in dichloromethane (DCM) (2.6 mL/mmol), add PBr₃ (0.34 equiv) at room temperature.
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Stir the reaction mixture for 1 hour, then remove the solvent under reduced pressure. The residue is used for the next step without further purification.
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Dissolve the crude product in DMSO (2.6 mL/mmol) and add NaN₃ (2.5 equiv) at 0°C.
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Stir the reaction mixture at 0°C for 0.5 hours and then warm to room temperature.
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Stir the mixture for 16 hours, then dilute with water and extract with ethyl acetate (EtOAc).
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Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude material, which can be purified on silica gel.[4]
Potential Biological Significance
While specific biological activities for Ethyl 2-methylquinoline-3-carboxylate have not been extensively reported, the quinoline scaffold is a well-established pharmacophore in medicinal chemistry. Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to:
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Anticancer: Certain quinoline derivatives have shown efficacy as anticancer agents.[5]
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Antimalarial: The quinoline core is central to several antimalarial drugs.
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Antimicrobial: Various quinoline-based compounds exhibit antibacterial and antifungal properties.
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Anticoccidial: Quinoline carboxylates have been investigated for their activity against Eimeria parasites.
Given the established biological importance of the quinoline nucleus, Ethyl 2-methylquinoline-3-carboxylate represents a molecule of interest for further investigation in drug discovery and development programs. The following diagram illustrates the logical relationship between the core chemical structure and its potential applications.
Caption: Relationship between structure and potential applications.
Conclusion
Ethyl 2-methylquinoline-3-carboxylate is a well-characterized compound in terms of its chemical structure and spectroscopic properties. While specific quantitative physicochemical data and biological activity studies are limited in the public domain, its structural similarity to other biologically active quinoline derivatives suggests that it may be a valuable starting point for the design and synthesis of novel therapeutic agents. Further research into its biological effects and mechanism of action is warranted to fully elucidate its potential in drug development.
